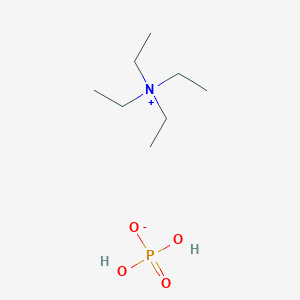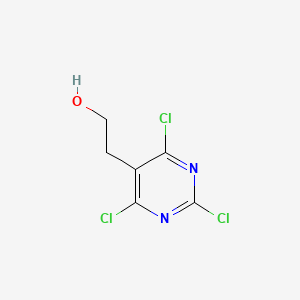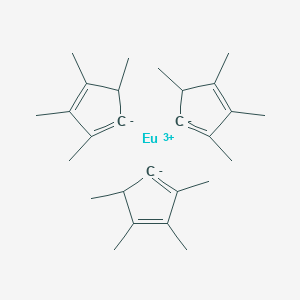
CID 60161414
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 60161414 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 60161414 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are crucial for obtaining high purity and yield. Common methods include the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors may be employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: CID 60161414 undergoes various types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Applications De Recherche Scientifique
CID 60161414 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 60161414 involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the context in which the compound is used
Comparaison Avec Des Composés Similaires
CID 60161414 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous structures or functional groups
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this intriguing chemical.
Propriétés
Formule moléculaire |
C11H18IN2O2 |
|---|---|
Poids moléculaire |
337.18 g/mol |
InChI |
InChI=1S/C11H18IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6H,7H2,1-5H3/b9-6- |
Clé InChI |
HRBAAMPQNACLEK-TWGQIWQCSA-N |
SMILES isomérique |
CC1(/C(=C/C(=O)CI)/N(C(N1[O])(C)C)C)C |
SMILES canonique |
CC1(C(=CC(=O)CI)N(C(N1[O])(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)
![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)

![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)



![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
